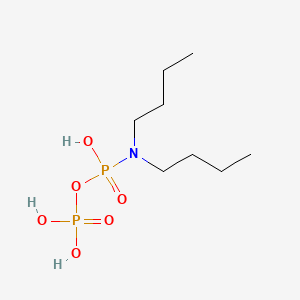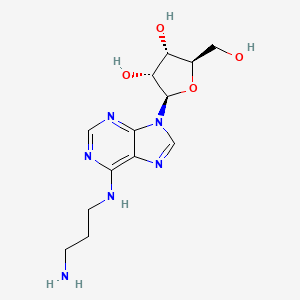![molecular formula C8H3FN2S B12936660 7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
7-Fluorobenzo[d]thiazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a fluorine atom at the 7th position and a cyano group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]thiazole-4-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using bromine to yield the desired thiazole ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic irradiation and the use of reusable catalysts like Pd(II) complexes have been explored to improve efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluorobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and cyano positions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Cyanogen bromide for cyano introduction, and various nucleophiles for substitution at the fluorine position.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Fluorobenzo[d]thiazole-4-carbonitrile has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral activities.
Mécanisme D'action
The mechanism by which 7-Fluorobenzo[d]thiazole-4-carbonitrile exerts its effects varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell division in cancer cells .
Comparaison Avec Des Composés Similaires
Benzo[d]thiazole-4-carbonitrile: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
7-Chlorobenzo[d]thiazole-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.
2-Amino-4-fluorobenzo[d]thiazole-6-carbonitrile: Another fluorinated thiazole derivative with different substitution patterns, leading to varied applications.
Uniqueness: 7-Fluorobenzo[d]thiazole-4-carbonitrile is unique due to the presence of both fluorine and cyano groups, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C8H3FN2S |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
7-fluoro-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2,4H |
Clé InChI |
MHGYEVSYAKWSGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C#N)N=CS2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)




![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)







